5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole
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Overview
Description
5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 2,4-dichlorobenzaldehyde.
Cyclization: The key step involves the cyclization of these starting materials to form the benzimidazole core. This is usually achieved through a condensation reaction in the presence of a suitable catalyst and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as crystallization and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-1H-benzo[d]imidazole: Lacks the chlorophenyl group, resulting in different chemical properties and biological activities.
7-Chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole: Lacks the bromine atom, which may affect its reactivity and interactions with biological targets.
2-(4-Chlorophenyl)-1H-benzo[d]imidazole:
Uniqueness
5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine atoms along with the chlorophenyl group. This combination of substituents imparts specific electronic and steric properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H7BrCl2N2 |
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Molecular Weight |
342.0 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-(4-chlorophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H7BrCl2N2/c14-8-5-10(16)12-11(6-8)17-13(18-12)7-1-3-9(15)4-2-7/h1-6H,(H,17,18) |
InChI Key |
VLGUXKLHWYCESE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Cl)Br)Cl |
Origin of Product |
United States |
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